Enantiomeric Purity and Yield: Superior Performance in Cyclohexane vs. Traditional Solvents
The synthesis of (S)-dibenzyl aspartate p-toluenesulfonate in cyclohexane, a safer alternative to benzene, yields an enantiomerically pure product without racemization, unlike reactions in toluene or benzyl alcohol [1]. The cyclohexane-based procedure delivers the product as a white crystalline solid in 94% yield, eliminating the need for recrystallization [2]. In contrast, synthesis in toluene, while achieving >90% yield, results in a product with a significantly depressed melting point (134 °C), indicative of partial racemization [3].
| Evidence Dimension | Synthetic Outcome: Enantiomeric Purity and Yield |
|---|---|
| Target Compound Data | Enantiomerically pure product; Yield: 94% (one-pot, no recrystallization) |
| Comparator Or Baseline | Synthesis in toluene: Yield >90% but mp 134 °C (racemized). Synthesis in benzyl alcohol: Yield 41% after recrystallization. |
| Quantified Difference | Cyclohexane method yields 94% pure product vs. 41% yield after recrystallization from benzyl alcohol. Toluene method produces racemized material (mp 134 °C vs. 158-160 °C for pure). |
| Conditions | Reaction of L-aspartic acid with benzyl alcohol and p-toluenesulfonic acid in various solvents (cyclohexane, toluene, benzyl alcohol) under azeotropic water removal. |
Why This Matters
For procurement, this data validates that the compound can be obtained with high enantiomeric purity and yield using a modern, safer process, ensuring reliable performance in asymmetric synthesis and reducing the need for costly purification steps.
- [1] Bolchi, C., Valoti, E., Fumagalli, L., Straniero, V., Ruggeri, P., & Pallavicini, M. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Organic Process Research & Development, 19(7), 878-884. View Source
- [2] Bolchi, C., Valoti, E., Fumagalli, L., Straniero, V., Ruggeri, P., & Pallavicini, M. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Organic Process Research & Development, 19(7), 878-884. View Source
- [3] Bolchi, C., Valoti, E., Fumagalli, L., Straniero, V., Ruggeri, P., & Pallavicini, M. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Organic Process Research & Development, 19(7), 878-884. View Source
